N-{4-[(4-methylphenyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide
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Overview
Description
N-{4-[(4-methylphenyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a trifluoromethyl group, a sulfanyl group, and a benzenecarboxamide moiety, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-methylphenyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-[(4-methylphenyl)sulfanyl]aniline: This intermediate can be synthesized by reacting 4-methylthiophenol with 4-nitroaniline under reducing conditions.
Formation of the Carboxamide: The intermediate 4-[(4-methylphenyl)sulfanyl]aniline is then reacted with 3-(trifluoromethyl)benzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-methylphenyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in intermediates can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are commonly used.
Substitution: Conditions for substitution reactions may include the use of strong acids or bases, depending on the specific reaction.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds, depending on the substituents introduced.
Scientific Research Applications
N-{4-[(4-methylphenyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(4-methylphenyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. The sulfanyl group may participate in redox reactions, influencing the compound’s biological activity. The carboxamide moiety can form hydrogen bonds with target molecules, stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
4-[(4-methylphenyl)sulfanyl]aniline: An intermediate in the synthesis of the target compound.
3-(trifluoromethyl)benzoic acid: Another intermediate used in the synthesis.
N-(4-methylphenyl)-3-(trifluoromethyl)benzenecarboxamide: A structurally similar compound with a different substituent.
Uniqueness
N-{4-[(4-methylphenyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide is unique due to the combination of its trifluoromethyl, sulfanyl, and carboxamide groups, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
N-[4-(4-methylphenyl)sulfanylphenyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3NOS/c1-14-5-9-18(10-6-14)27-19-11-7-17(8-12-19)25-20(26)15-3-2-4-16(13-15)21(22,23)24/h2-13H,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVNWGRIDVZYZPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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